molecular formula C16F26 B1218142 Perfluoroperhydrofluoranthene CAS No. 662-28-2

Perfluoroperhydrofluoranthene

Cat. No.: B1218142
CAS No.: 662-28-2
M. Wt: 686.13 g/mol
InChI Key: YEMLBKSPDFVXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoroperhydrofluoranthene is a perfluorinated compound with the molecular formula C₁₆F₂₆. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, chemical inertness, and low surface energy . These properties make it valuable in various industrial and scientific applications.

Biochemical Analysis

Biochemical Properties

Perfluoroperhydrofluoranthene plays a significant role in biochemical reactions due to its high stability and resistance to degradation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with lipid membranes, influencing their fluidity and stability . The compound’s interactions with biomolecules are primarily non-covalent, involving van der Waals forces and hydrophobic interactions . These interactions can affect the function and structure of the biomolecules, leading to changes in cellular processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the lipid composition of cell membranes, impacting membrane fluidity and permeability . This, in turn, can affect cell signaling pathways that rely on membrane-bound receptors and enzymes. Additionally, this compound has been observed to modulate gene expression by interacting with nuclear receptors and transcription factors . These changes can lead to alterations in cellular metabolism, including shifts in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to enzymes and proteins, influencing their activity. For instance, this compound has been found to inhibit certain enzymes involved in lipid metabolism, leading to changes in lipid homeostasis . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions are crucial for understanding the compound’s overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is highly stable and resistant to degradation, which means its effects can persist for extended periods . Studies have shown that this compound can accumulate in cells and tissues, leading to long-term changes in cellular function . For example, prolonged exposure to the compound can result in sustained alterations in gene expression and cellular metabolism . These temporal effects are important for understanding the compound’s potential long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects . At higher doses, it can cause adverse effects, including toxicity to the liver and other organs . Studies have shown that there is a threshold dose above which the compound’s toxic effects become more pronounced . Understanding these dosage effects is crucial for determining safe exposure levels and potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes responsible for fatty acid synthesis, resulting in decreased lipid production . Additionally, this compound can affect the metabolism of other biomolecules, including proteins and carbohydrates . These metabolic interactions are important for understanding the compound’s overall impact on cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For example, the compound can bind to lipid transport proteins, facilitating its movement within the cell . Additionally, this compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue . Understanding these transport and distribution mechanisms is crucial for determining the compound’s overall bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with various biomolecules and cellular compartments. The compound can be found in different subcellular locations, including the cell membrane, cytoplasm, and nucleus . Its localization can affect its activity and function, as well as its interactions with other biomolecules . For example, this compound’s presence in the nucleus can influence gene expression by interacting with transcription factors and nuclear receptors . Understanding the subcellular localization of the compound is important for determining its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroperhydrofluoranthene can be synthesized through the fluorination of fluoranthene using cobalt trifluoride or potassium tetrafluorocobaltate . The reaction typically involves heating fluoranthene with the fluorinating agent under controlled conditions to achieve complete fluorination.

Industrial Production Methods: Industrial production of this compound involves similar fluorination processes but on a larger scale. The use of specialized reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Perfluoroperhydrofluoranthene primarily undergoes substitution reactions due to its high fluorine content. It is relatively resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.

    Oxidation and Reduction: Although rare, any oxidation or reduction would require strong oxidizing or reducing agents under extreme conditions.

Major Products: The major products formed from substitution reactions are typically derivatives of this compound with functional groups replacing one or more fluorine atoms .

Comparison with Similar Compounds

  • Perfluorotetradecahydrofluoranthene
  • Perfluoropolyether
  • Perfluorooctane

Comparison: Perfluoroperhydrofluoranthene is unique due to its specific molecular structure and high degree of fluorination, which provides superior thermal stability and chemical inertness compared to other perfluorinated compounds . Its applications in medical and industrial fields are also more diverse due to these properties.

Properties

IUPAC Name

1,1,2,2,3,3,3a,4,4,5,5,6,6,6a,6b,7,7,8,8,9,9,10,10,10a,10b,10c-hexacosafluorofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16F26/c17-1-2(18)4(20)5(21,10(29,30)16(41,42)15(39,40)9(4,27)28)3(1,19)8(25,26)14(37,38)12(33,34)6(1,22)11(31,32)13(35,36)7(2,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMLBKSPDFVXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12(C3(C4(C(C1(C(C(C(C2(C(C(C3(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F)(C(C(C(C4(F)F)(F)F)(F)F)(F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16F26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984683
Record name Hexacosafluorohexadecahydrofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662-28-2
Record name Perfluoroperhydrofluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexacosafluorohexadecahydrofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluoroperhydrofluoranthene
Reactant of Route 2
Reactant of Route 2
Perfluoroperhydrofluoranthene
Reactant of Route 3
Reactant of Route 3
Perfluoroperhydrofluoranthene
Reactant of Route 4
Reactant of Route 4
Perfluoroperhydrofluoranthene
Reactant of Route 5
Reactant of Route 5
Perfluoroperhydrofluoranthene
Reactant of Route 6
Reactant of Route 6
Perfluoroperhydrofluoranthene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.